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Cat. No.: B068212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Aminopyrimidine is a pivotal heterocyclic compound that has garnered significant attention

across various scientific disciplines, particularly in medicinal chemistry and materials science.

[1] Characterized by a pyrimidine ring substituted with an amino group at the second position,

this molecule serves as a crucial building block in the synthesis of a wide array of biologically

active compounds and functional materials.[1][2] Its structural similarity to the purine and

pyrimidine bases found in nucleic acids allows it to interact with numerous biological targets,

leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial,

and anti-inflammatory properties.[1][3][4] Several commercially successful drugs, such as the

anticancer agents imatinib and palbociclib, feature the 2-aminopyrimidine core, underscoring

its therapeutic significance.[3][4][5] This technical guide provides an in-depth exploration of the

chemical properties and structural features of 2-aminopyrimidine, offering valuable insights for

researchers and professionals engaged in drug discovery and development.

Chemical Properties
The fundamental chemical and physical properties of 2-aminopyrimidine are summarized in

the table below, providing a consolidated reference for laboratory use.
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Property Value Reference(s)

IUPAC Name pyrimidin-2-amine [2]

CAS Number 109-12-6 [2][6]

Molecular Formula C₄H₅N₃ [2][7]

Molecular Weight 95.11 g/mol [2][7]

Appearance
White to light yellow crystalline

solid/powder
[2][8]

Melting Point 122-126 °C [8]

Boiling Point 212 °C [2]

Density 1.1290 g/cm³ [2]

Solubility

Moderately soluble in water.

Soluble in polar organic

solvents like methanol and

ethanol.

[2][9]

Structural Features and Spectroscopic Analysis
The structure of 2-aminopyrimidine is characterized by a six-membered aromatic ring

containing two nitrogen atoms at positions 1 and 3, with an amino group attached to the carbon

at position 2.[1] This arrangement confers unique electronic and hydrogen-bonding capabilities

to the molecule.

Tautomerism
A key structural feature of 2-aminopyrimidine is its existence in tautomeric forms, primarily the

amine-imine tautomerism. The equilibrium between the 2-amino form and the 2-imino form is a

subject of interest. However, spectroscopic and computational studies have confirmed that the

2-amino tautomer is the most stable and predominant form.[10] This stability is crucial for its

biological interactions and chemical reactivity.

Spectroscopic Data
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The spectroscopic signature of 2-aminopyrimidine is vital for its identification and

characterization.

Spectroscopic Data Key Features Reference(s)

¹H NMR

Signals for the amino protons

are typically observed in the

range of 5.1-5.3 ppm. Aromatic

protons on the pyrimidine ring

also show characteristic shifts.

[11][12]

IR Spectroscopy

Characteristic peaks include N-

H stretching vibrations around

3400-3500 cm⁻¹ and NH₂

stretching vibrations

(asymmetric and symmetric) in

the 3100-3300 cm⁻¹ region.

[13][14]

UV-Vis Spectroscopy

An absorption maximum

around 297 nm, attributed to

an n–π* transition, is

observed. This can be

influenced by solvent and

substitution.

[14]

Chemical Reactivity and Synthesis
2-Aminopyrimidine exhibits versatile reactivity, making it a valuable synthon in organic

chemistry. The presence of the amino group and the nitrogen atoms in the pyrimidine ring

allows for a variety of chemical transformations.

Reactivity
Coordination Chemistry: 2-Aminopyrimidine can act as a ligand, coordinating with metal

ions through both its endocyclic (ring) and exocyclic (amino) nitrogen atoms. This property is

utilized in the synthesis of various metal complexes.[6]
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Nucleophilic Substitution: The amino group can act as a nucleophile. Furthermore, the

pyrimidine ring can be activated for nucleophilic substitution, particularly when substituted

with leaving groups.

Precursor for Fused Heterocycles: It serves as a starting material for the synthesis of fused

heterocyclic systems like imidazopyrimidines and triazolopyrimidines.[3][4]

Reaction with Aldehydes: 2-Aminopyrimidine reacts with certain aldehydes, such as

nitrobenzaldehyde derivatives, to form stable hemiaminals.[15]

Synthesis Protocols
Several synthetic routes to 2-aminopyrimidine and its derivatives have been established.

Below are summaries of common experimental protocols.

Protocol 1: Condensation of β-Dicarbonyl Compounds with Guanidine

This is a classical and widely used method for the synthesis of the 2-aminopyrimidine core.

Materials: A β-dicarbonyl compound (e.g., chalcone, acetylacetone), guanidine hydrochloride

or carbonate, and a base (e.g., NaOH, KOH, or sodium carbonate).[16][17]

Procedure:

Dissolve the β-dicarbonyl compound and guanidine salt in a suitable solvent like ethanol

or DMF.[16]

Add a catalytic amount of the base to the mixture.[16]

Reflux the reaction mixture for 3 to 12 hours, monitoring the progress by Thin Layer

Chromatography (TLC).[16]

Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the

product.[16]

Filter the solid, wash it with cold water, and recrystallize from a suitable solvent to obtain

the pure 2-aminopyrimidine derivative.[16]
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Protocol 2: Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine

This method is particularly useful for synthesizing diversely substituted 2-aminopyrimidine
derivatives.

Materials: 2-Amino-4,6-dichloropyrimidine, a substituted amine, and a base like

triethylamine.[3][5]

Procedure:

Finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and

triethylamine.[5][16]

Heat the mixture under solvent-free conditions at 80-90 °C for 3 to 6 hours.[5][16]

Monitor the reaction by TLC.[5][16]

After completion, add distilled water to the reaction mixture to precipitate the product.[5]

[16]

Filter the precipitate, wash with water, and crystallize from ethanol.[3][5]

Biological Activity and Signaling Pathways
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its

ability to interact with a wide range of biological targets. Derivatives of 2-aminopyrimidine
have demonstrated a plethora of biological activities.[1][3][4]

Wnt Signaling Pathway Inhibition
A significant finding in recent years has been the identification of 2-aminopyrimidine
derivatives as potent and specific inhibitors of the canonical Wnt signaling pathway.[18]

Dysregulation of this pathway is implicated in various diseases, including cancer.[18] The

identified small molecules inhibit the pathway with minimal cellular toxicity, making them

promising leads for the development of novel therapeutics.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ijpsjournal.com [ijpsjournal.com]

2. solubilityofthings.com [solubilityofthings.com]

3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4. mdpi.com [mdpi.com]

5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase
Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

6. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]

7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b068212?utm_src=pdf-body-img
https://www.benchchem.com/product/b068212?utm_src=pdf-custom-synthesis
https://www.ijpsjournal.com/article/A+Overview+Of+The+2Aminopyrimidine+Derivatives+As+Antimicrobial+Agents
https://www.solubilityofthings.com/pyrimidin-2-amine
https://pdfs.semanticscholar.org/30cc/8ce83e3c2eaecf4ba894f66284f0dbf67fed.pdf
https://www.mdpi.com/1420-3049/27/22/7786
https://pmc.ncbi.nlm.nih.gov/articles/PMC9693052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9693052/
https://www.chemicalbook.com/Article/Chemical-Properties-of-2-Aminopyrimidine.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminopyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

9. 2-Aminopyrimidine 109-12-6 | TCI AMERICA [tcichemicals.com]

10. researchgate.net [researchgate.net]

11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

12. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]

13. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine
Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

14. chalcogen.ro [chalcogen.ro]

15. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. benchchem.com [benchchem.com]

17. benchchem.com [benchchem.com]

18. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling
pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-Aminopyrimidine: A Comprehensive Technical Guide
on its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068212#2-aminopyrimidine-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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